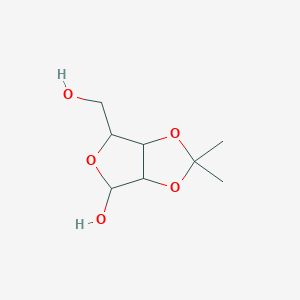
2,3-o-Isopropylidene-l-ribofuranose
Overview
Description
2,3-o-Isopropylidene-l-ribofuranose is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-o-Isopropylidene-l-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-o-Isopropylidene-l-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Mesogenic L-Ribo-Alkanetetrols :
- The compound has been utilized in synthesizing amphiphiles that form the smectic A mesophase upon melting. Through Wittig olefinations followed by hydrogenation and deprotection, mesogenic L-ribo-1,2,3,4-alkanetetrols were obtained (Dahlhoff, 1992).
Preparation of 4-Deoxy-4-Phosphinyl-D-ribofuranoses :
- It served as a precursor in the synthesis of methyl 4-deoxy-4-[dimethoxyphosphinyl and (methoxy)phenylphosphinyl]-2,3-O-isopropylidene-β-D-ribopyranosides. These compounds were further converted into tetra-O-acetyl derivatives for structural analysis (Hanaya & Yamamoto, 1989).
Study of Polymerization and Dimerization :
- Research has been conducted on the dimeric and polymeric anhydride forms of 2,3-O-isopropylidene-β-D-ribofuranose. These studies provide insight into the structural behavior and polymerization of the compound (Winkler & Ernst, 1988).
Highly Stereoselective Synthesis for Phosphono Analogs :
- The compound is used in the synthesis of phosphono analogs of α-D-ribose 1-phosphate, showcasing its utility in creating stereoselective entries for biologically significant molecules (Nicotra et al., 1984).
Synthesis of Anticancer Drug Intermediates :
- It has been used to prepare intermediates like 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key component for the anticancer drug Capecitabine (Wen-na, 2014).
Synthesis of Nucleoside Analogues :
- Utilized in the creation of nucleoside analogues with potential biological applications, though the specific compounds synthesized showed no significant in vitro antiviral or antitumor activity (Raju et al., 1989).
properties
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYTWUSIDMJZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl acetate](/img/structure/B7796671.png)


![(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B7796690.png)





